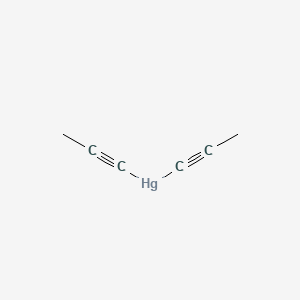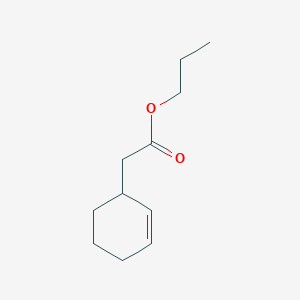
4,5-Dihydro-2-((5,6,7,8-tetrahydro-1-naphthyl)methyl)-1H-imidazolium nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dihydro-2-((5,6,7,8-tetrahydro-1-naphthyl)methyl)-1H-imidazolium nitrate is a synthetic organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a naphthyl group and an imidazolium core, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-((5,6,7,8-tetrahydro-1-naphthyl)methyl)-1H-imidazolium nitrate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Quaternization: The imidazole derivative is then quaternized with a suitable alkyl halide to form the imidazolium salt.
Nitration: Finally, the imidazolium salt is treated with nitric acid to form the nitrate salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can occur at the imidazolium ring, potentially forming dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazolium ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation Products: Naphthoquinones.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Various substituted imidazolium salts.
科学研究应用
4,5-Dihydro-2-((5,6,7,8-tetrahydro-1-naphthyl)methyl)-1H-imidazolium nitrate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
作用机制
The mechanism of action of 4,5-Dihydro-2-((5,6,7,8-tetrahydro-1-naphthyl)methyl)-1H-imidazolium nitrate involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may modulate enzymatic activity, alter receptor signaling, and interact with DNA or RNA to exert its effects.
相似化合物的比较
Similar Compounds
1-Butyl-3-methylimidazolium nitrate: Another imidazolium salt with different alkyl groups.
1-Ethyl-3-methylimidazolium nitrate: Similar structure but with an ethyl group instead of the naphthyl group.
Uniqueness
4,5-Dihydro-2-((5,6,7,8-tetrahydro-1-naphthyl)methyl)-1H-imidazolium nitrate is unique due to its naphthyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems.
属性
CAS 编号 |
71093-29-3 |
|---|---|
分子式 |
C14H20N3O3+ |
分子量 |
278.33 g/mol |
IUPAC 名称 |
dihydroxy(oxo)azanium;2-(5,6,7,8-tetrahydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C14H18N2.H2NO3/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;2-1(3)4/h3,5-6H,1-2,4,7-10H2,(H,15,16);(H2,2,3,4)/q;+1 |
InChI 键 |
FEFNKEJSIAJMQA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C=CC=C2CC3=NCCN3.[N+](=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


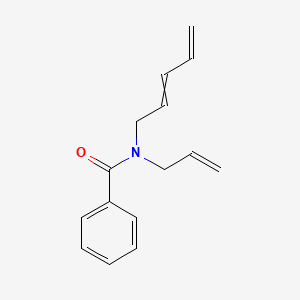
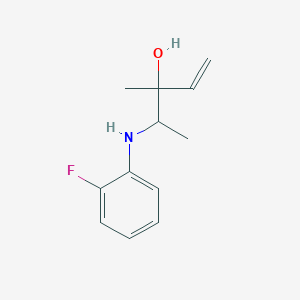


oxophosphanium](/img/structure/B14480820.png)

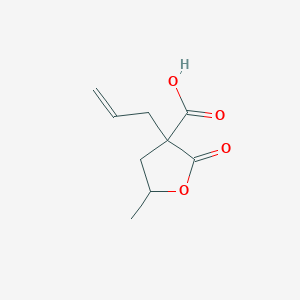
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)
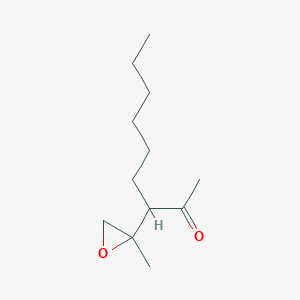
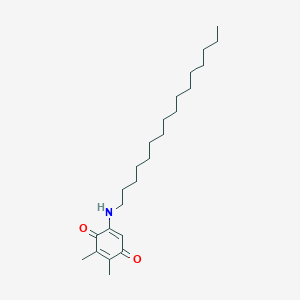
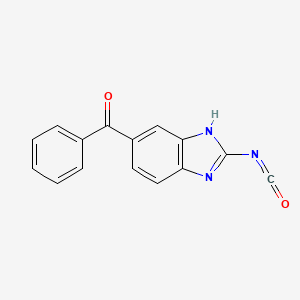
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)
